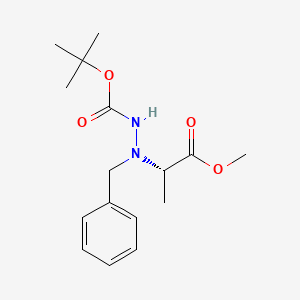
7-(Methylsulfonyl)quinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methylsulfonyl)quinolin-3-ol is a chemical compound with the molecular formula C10H9NO3S . It has a molecular weight of 223.25 . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available .科学的研究の応用
Synthesis and Chemical Transformations
Research has focused on the synthesis and chemical transformations of quinoline derivatives, including those modified with methylsulfonyl groups. For instance, studies have described the synthesis of quinoline analogs through reactions that alter the substituents at the quinoline nucleus, leading to variations in their activity against microorganisms (Kurasawa et al., 2007). Such synthetic strategies are pivotal for developing new compounds with potential biological applications.
Biological Applications and Molecular Interactions
Some quinoline derivatives have been investigated for their biological activities. For example, Schiff bases derived from hydroxyquinoline show potential as tautomeric bistable switches due to their spectral properties and the ability to undergo intramolecular rotations, which could be exploited in molecular electronics (Georgiev et al., 2021).
Moreover, novel antiangiogenic tyrosine kinase inhibitors incorporating the methylsulfonyl moiety have been synthesized, showcasing the utility of such modifications in enhancing the therapeutic potential of compounds (Payack et al., 2005).
Antiviral and Anticancer Activity
Quinoline derivatives have also been evaluated for their antiviral and anticancer activities. Certain 7-methoxy-3-heterocyclic quinolin-6-ols have demonstrated significant potency against the hepatitis B virus (HBV), highlighting the role of structural modifications in enhancing antiviral efficacy (Liu et al., 2015). This suggests that methylsulfonylquinoline derivatives could be explored further for their therapeutic potential against various viral infections.
Additionally, the design and synthesis of quinoline derivatives as selective COX-2 inhibitors and in-vitro anti-breast cancer agents indicate the versatility of these compounds in medicinal chemistry, where modifications like the introduction of a methylsulfonyl group could lead to significant biological activities (Ghodsi et al., 2016).
Antimicrobial and Anticorrosive Properties
Quinoline derivatives have shown promise as antimicrobial agents targeting both intra- and extracellular pathogens (Enquist et al., 2012), and as anticorrosion agents for metals in acidic environments (Douche et al., 2020). These findings underscore the chemical versatility and applicability of methylsulfonylquinoline derivatives in diverse scientific fields.
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
将来の方向性
While specific future directions for 7-(Methylsulfonyl)quinolin-3-ol are not available, quinoline and its derivatives continue to be a focus of research due to their versatile applications in medicinal and synthetic organic chemistry . There is an ongoing effort to develop greener and more sustainable chemical processes for the synthesis of these compounds .
特性
IUPAC Name |
7-methylsulfonylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPZZZHFNHZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
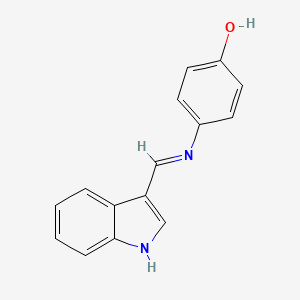
![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)
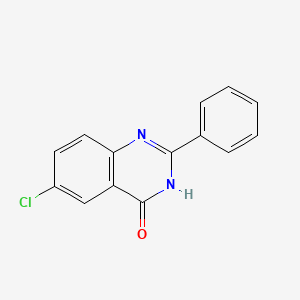

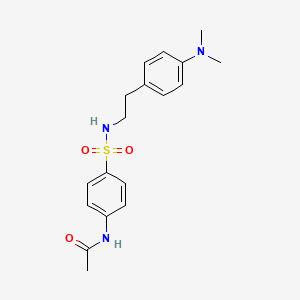
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)
![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)
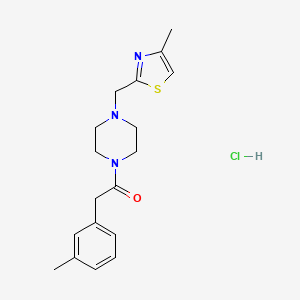
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)
